Cas no 435345-40-7 (4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride)

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride is a fluorinated organic compound featuring a phenylamino group linked to a butanol moiety, with a hydrochloride salt form enhancing its stability and solubility. The presence of the fluorine substituent on the phenyl ring improves its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural versatility allows for further functionalization, enabling applications in drug development, particularly for targeting CNS or metabolic pathways. The hydrochloride form ensures consistent handling and storage, while the balanced hydrophilicity-lipophilicity profile facilitates reactivity in diverse synthetic conditions. Suitable for research-scale and industrial use, this compound offers reliable performance in amine-based reactions.
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride structure
435345-40-7 structure
Product Name:4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
CAS No:435345-40-7
MF:C10H14FNO
MW:183.22266626358
CID:929020
PubChem ID:3144573
Update Time:2025-08-02

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(4-fluoro-phenylamino)-butan-1-ol
    • 4-(4-fluoroanilino)butan-1-ol
    • 4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride
    • 4-[(4-fluorophenyl)amino]butan-1-ol
    • AC1MJX8R
    • ARONIS022945
    • CTK4I7440
    • MolPort-000-160-599
    • SBB010701
    • 435345-40-7
    • AKOS000300744
    • SB84649
    • STL355869
    • DTXSID60389787
    • VS-07417
    • DB-184017
    • 4-((4-Fluorophenyl)amino)butan-1-ol
    • BBL023396
    • 327071-60-3
    • 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
    • MDL: MFCD06662286
    • Inchi: 1S/C10H14FNO/c11-9-3-5-10(6-4-9)12-7-1-2-8-13/h3-6,12-13H,1-2,7-8H2
    • InChI Key: CLRMKAVGSIJKOJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NCCCCO

Computed Properties

  • Exact Mass: 183.10600
  • Monoisotopic Mass: 183.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26000
  • LogP: 2.08310

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride

Introduction to 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride (CAS No. 435345-40-7)

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride, identified by its CAS number 435345-40-7, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro substituent and an amino group in its molecular structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense research interest.

The compound’s molecular formula, C10H14FNO·HCl, reflects its complex composition and the presence of both organic and inorganic elements. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it particularly suitable for drug delivery systems that require high bioavailability.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds incorporating fluoro-substituted aromatic rings. The fluoro atom is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. The incorporation of a fluoro-phenyl group in 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride enhances its pharmacokinetic properties, potentially leading to improved therapeutic efficacy.

The -group in the compound’s structure also plays a crucial role in its pharmacological activity. Amino groups are frequently involved in hydrogen bonding interactions with biological targets, which can influence the compound’s binding affinity and selectivity. In the context of drug development, the presence of an amino group provides a site for further chemical modification, allowing for the synthesis of analogs with enhanced properties.

The synthesis of 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic ring system. These synthetic approaches highlight the compound’s structural complexity and the expertise required to produce it on an industrial scale.

The compound’s potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in the development of agrochemicals and specialty chemicals where its unique structural features offer advantageous properties. For instance, the combination of a hydroxyl group and an amino group provides multiple sites for functionalization, enabling the creation of derivatives with tailored properties.

In academic research, 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural framework serves as a scaffold for exploring novel chemical reactions and transformations. These studies contribute to the broader understanding of organic chemistry principles and their application in drug discovery.

The compound’s pharmacological profile has been studied extensively in preclinical models to assess its potential therapeutic effects. Initial findings suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of new drugs often involves a rigorous process of screening and optimization to identify compounds with optimal pharmacokinetic and pharmacodynamic properties. 4-(4-Fluoro strong>-phenylamino strong >)-butan -1 -ol Hydrochloride strong > represents an important step in this process, as it demonstrates the potential of structurally complex molecules to yield novel therapeutic agents.

The future prospects for 4-(4-Fluoro strong >)-phenylamino strong >)-butan -1 -ol Hydrochloride strong > are promising, with ongoing research aimed at expanding its applications and understanding its full potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality.

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